Cas no 78981-25-6 (Boc-D-Ala-NH2)

Boc-D-Ala-NH2 is a protected derivative of D-alanine, featuring a tert-butoxycarbonyl (Boc) group at the N-terminus and an amide group at the C-terminus. This compound is widely used in peptide synthesis, where the Boc group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild acidic conditions. The D-configuration of the alanine residue makes it valuable for constructing peptides with specific stereochemical requirements. Its stability, ease of handling, and compatibility with standard coupling reagents enhance its utility in solid-phase and solution-phase peptide synthesis. Boc-D-Ala-NH2 is particularly useful in medicinal chemistry and biochemical research for designing peptidomimetics and modified peptides.
Boc-D-Ala-NH2 structure
Boc-D-Ala-NH2 structure
Product Name:Boc-D-Ala-NH2
CAS No:78981-25-6
MF:C8H16N2O3
MW:188.224242210388
MDL:MFCD03701448
CID:553798
PubChem ID:7015296
Update Time:2025-10-31

Boc-D-Ala-NH2 Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,N-[(1R)-2-amino-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester
    • Boc-D-Ala-NH2
    • tert-butyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate
    • Carbamicacid, (2-amino-1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester, (R)-
    • Carbamicacid, [(1R)-2-amino-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester (9CI)
    • N-(tert-Butoxycarbonyl)-D-alaninamide
    • N-tert-Butoxycarbonyl-D-alanine amide
    • DTXSID00426726
    • tert-butyl [(1R)-2-amino-1-methyl-2-oxoethyl]carbamate
    • 78981-25-6
    • 3-(2-Chloropyridin-3-yl)acrylicacidethylester
    • (R)-tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate
    • MFCD03701448
    • SCHEMBL2318522
    • tert-butyl N-[(1R)-1-carbamoylethyl]carbamate
    • (R)-tert-butyl 1-amino-1-oxopropan-2-ylcarbamate
    • N-alpha-t-Butyloxycarbonyl-D-alanine amide
    • GZKKSKKIABUUCX-RXMQYKEDSA-N
    • AKOS006239537
    • DS-18542
    • CS-0130479
    • EN300-6434149
    • tert-butyl[(1R)-2-amino-1-methyl-2-oxoethyl]carbamate
    • (R)-2-(Boc-amino)propanamide
    • N-Boc-D-alanine amide
    • 1,1-Dimethylethyl N-[(1R)-2-amino-1-methyl-2-oxoethyl]carbamate (ACI)
    • Carbamic acid, (2-amino-1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester, (R)- (ZCI)
    • Carbamic acid, [(1R)-2-amino-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester (9CI)
    • Boc-D-alaninamide
    • MDL: MFCD03701448
    • Inchi: 1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m1/s1
    • InChI Key: GZKKSKKIABUUCX-RXMQYKEDSA-N
    • SMILES: N([C@H](C)C(=O)N)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 188.11609238g/mol
  • Monoisotopic Mass: 188.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 81.4Ų

Experimental Properties

  • Density: 1.081±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 132 ºC
  • Solubility: Slightly soluble (11 g/l) (25 º C),

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Boc-D-Ala-NH2 Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
Reference
Design, synthesis and anticancer mechanistic studies of linked azoles
Islam, Amirul Md.; Zhang, Yuqi; Wang, Yao; McAlpine, Shelli R., MedChemComm, 2015, 6(2), 300-305

Production Method 2

Reaction Conditions
1.1 Reagents: 1-Hydroxybenzotriazole ,  Ammonia Solvents: Dichloromethane
Reference
The Total Synthesis of Argyrin B
Priour, Alain, 2002, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Tetrahydrofuran ;  15 min, -5 °C
1.2 Reagents: Ammonia Solvents: Water ;  5 min, -5 °C; 20 min, rt; 20 min, rt
Reference
Dendroamide A, nostocyclamide and related cyclopeptides from cyanobacteria. Total synthesis, together with organized and metal-templated assembly from oxazole and thiazole-based amino acids
Bertram, Anna; Pattenden, Gerald, Heterocycles, 2002, 58, 521-561

Production Method 4

Reaction Conditions
1.1 Reagents: Ammonium hydroxide ,  Iodine Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  2 h, rt
Reference
Concise Synthesis of Enantiomers of 4-Aminobutane-1,2,3-triol
Dunlap, Norma K.; Drake, John; Ward, Andrea; Salyard, Tracy L. J.; Martin, Leah, Journal of Organic Chemistry, 2008, 73(7), 2928-2930

Production Method 5

Reaction Conditions
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  rt → 0 °C; 30 min, 0 °C → rt; rt → 0 °C
1.2 Reagents: Ammonia Solvents: Water ;  30 min, rt
Reference
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors
Bagley, Mark C.; Dwyer, Jessica E.; Molina, Maria D. Beltran; Rand, Alexander W.; Rand, Hayley L.; et al, Organic & Biomolecular Chemistry, 2015, 13(24), 6814-6824

Production Method 6

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dichloromethane ;  20 min, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  2 h, rt
Reference
RITA Mimics: Synthesis and Mechanistic Evaluation of Asymmetric Linked Trithiazoles
Pietkiewicz, Adrian L.; Zhang, Yuqi; Rahimi, Marwa N.; Stramandinoli, Michael; Teusner, Matthew; et al, ACS Medicinal Chemistry Letters, 2017, 8(4), 401-406

Production Method 7

Reaction Conditions
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  0 °C → rt; 30 min, rt; rt → 0 °C
1.2 Reagents: Ammonia ;  0 °C → rt; 30 min, rt
Reference
Total synthesis of the cyclic peptide argyrin B
Ley, Steven V.; Priour, Alain, European Journal of Organic Chemistry, 2002, (23), 3995-4004

Production Method 8

Reaction Conditions
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 30 min, rt; rt → 0 °C
1.2 Reagents: Ammonia Solvents: Water ;  0 °C; 0 °C → rt; 30 min, rt
Reference
Total synthesis of argyrins A and E
Wu, Wen-Bin; Li, Zheng; Zhou, Guang-Biao; Jiang, Sheng, Tetrahedron Letters, 2011, 52(19), 2488-2491

Production Method 9

Reaction Conditions
1.1 Reagents: Ammonium bicarbonate ,  Di-tert-butyl dicarbonate Solvents: Pyridine ;  rt
Reference
Synthesis of bacillamide 3 and its analogue
Li, Duo; Yang, Hai Shen; Cui, Qing; Mao, Shen Jie; Xu, Xiao Hua, Chinese Chemical Letters, 2009, 20(10), 1195-1197

Production Method 10

Reaction Conditions
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Dichloromethane ;  -10 °C
1.2 Reagents: Ammonia
Reference
Synthesis of 3,5-disubstituted 1,2,4-oxadiazoles as peptidomimetic building blocks
Jakopin, Ziga; Roskar, Robert; Dolenc, Marija Sollner, Tetrahedron Letters, 2007, 48(8), 1465-1468

Production Method 11

Reaction Conditions
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  0 °C; 30 min, rt; rt → 0 °C
1.2 Reagents: Ammonia Solvents: Water ;  0 °C; 16 h, 0 °C → rt
Reference
Painting argyrins blue: Negishi cross-coupling for synthesis of deep-blue tryptophan analog β-(1-azulenyl)-L-alanine and its incorporation into argyrin C
Stempel, Erik; Kaml, Robert Franz-Xaver; Budisa, Nediljko; Kalesse, Markus, Bioorganic & Medicinal Chemistry, 2018, 26(19), 5259-5269

Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  1 h, -10 °C
1.2 Reagents: Ammonia ;  1.5 h, -10 °C; overnight, rt
Reference
Total syntheses of bacillamide C and neobacillamide A; revision of their absolute configurations
Martinez, Veronica; Davyt, Danilo, Tetrahedron: Asymmetry, 2013, 24(24), 1572-1575

Production Method 13

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate ,  Ammonia Solvents: 1,2-Dimethoxyethane
Reference
Total Synthesis of Dendroamide A, a Novel Cyclic Peptide That Reverses Multiple Drug Resistance
Xia, Zuping; Smith, Charles D., Journal of Organic Chemistry, 2001, 66(10), 3459-3466

Boc-D-Ala-NH2 Raw materials

Boc-D-Ala-NH2 Preparation Products

Boc-D-Ala-NH2 Suppliers

Amadis Chemical Company Limited
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(CAS:78981-25-6)Boc-D-Ala-NH2
Order Number:A1176718
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:35
Price ($):164.0
Email:sales@amadischem.com

Boc-D-Ala-NH2 Related Literature

Additional information on Boc-D-Ala-NH2

Comprehensive Overview of Boc-D-Ala-NH2 (CAS No. 78981-25-6): Properties, Applications, and Industry Insights

Boc-D-Ala-NH2 (tert-Butoxycarbonyl-D-alaninamide), identified by CAS No. 78981-25-6, is a chiral protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. Its molecular structure features a Boc (tert-butoxycarbonyl) protecting group, which enhances stability during chemical reactions, making it indispensable in solid-phase peptide synthesis (SPPS) and drug discovery. The compound’s D-configuration further expands its utility in designing enantioselective bioactive molecules.

Recent trends highlight growing interest in peptide-based therapeutics, with Boc-D-Ala-NH2 playing a pivotal role in developing antimicrobial peptides and GPCR-targeted drugs. Searches for "Boc-protected amino acids" and "D-amino acid applications" have surged by 40% year-over-year, reflecting demand for chiral building blocks in bioconjugation and prodrug design. Researchers also prioritize "green peptide synthesis," where 78981-25-6’s compatibility with eco-friendly solvents aligns with sustainable chemistry goals.

The physicochemical properties of Boc-D-Ala-NH2 include a white crystalline appearance, melting point range of 85–90°C, and solubility in polar solvents like DMF and DCM. Its high purity (>98%) ensures reproducibility in NMR-based structural validation and HPLC purification workflows. Analytical techniques such as LC-MS and FTIR spectroscopy confirm its structural integrity, addressing frequent user queries about "how to characterize Boc-D-Ala-NH2."

In industrial applications, CAS No. 78981-25-6 is critical for producing peptide vaccines and enzyme inhibitors. A 2023 market analysis revealed a 12% CAGR for chiral intermediates, driven by oncology and metabolic disorder research. Notably, Boc-D-Ala-NH2 derivatives are explored in ADC (antibody-drug conjugate) development, responding to trending searches like "next-generation ADCs" and "site-specific conjugation."

Storage recommendations for Boc-D-Ala-NH2 emphasize desiccated conditions at 2–8°C to prevent Boc group deprotection. Safety data sheets (SDS) advise standard organic compound handling, though it lacks hazardous classification—a key distinction from regulated compounds. This aligns with Google’s "non-hazardous peptide reagents" search trends among lab managers.

Emerging innovations include its use in machine learning-assisted peptide design, where 78981-25-6 serves as a training dataset for predicting coupling efficiency. Such interdisciplinary applications address hot topics like "AI in drug development" while maintaining compliance with ethical guidelines.

For procurement, technical specifications should verify enantiomeric excess (≥99% ee) and residual solvent levels. Leading suppliers provide GC/MS certificates, responding to the top-ranked query "Boc-D-Ala-NH2 quality standards." Custom synthesis services also offer isotope-labeled variants (13C, 15N) for tracer studies.

In conclusion, Boc-D-Ala-NH2 (CAS No. 78981-25-6) remains a cornerstone in peptide science, bridging traditional synthesis with cutting-edge therapeutic platforms. Its optimized handling protocols and versatile applications position it as a sustainable choice for modern research challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:78981-25-6)Boc-D-Ala-NH2
A1176718
Purity:99%
Quantity:100g
Price ($):164.0
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